4-(6-Chloropyrazin-2-yl)benzoic acid
Overview
Description
4-(6-Chloropyrazin-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.64 g/mol . It is characterized by the presence of a chloropyrazine ring attached to a benzoic acid moiety. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
A structurally similar compound, 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide, has been reported to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
Based on its structural similarity to 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide, it might interact with its targets in a similar manner
Biochemical Analysis
Biochemical Properties
4-(6-Chloropyrazin-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain carboxylase enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Cellular metabolism is also impacted, with changes observed in the metabolic flux of key pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that very high doses can cause adverse effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its metabolism. These interactions can affect the metabolic flux and alter the levels of various metabolites. The compound’s metabolism also involves conjugation reactions, leading to the formation of more water-soluble derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound may be preferentially taken up by liver cells due to the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals. Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .
Preparation Methods
The synthesis of 4-(6-Chloropyrazin-2-yl)benzoic acid typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with a suitable benzoic acid derivative under specific reaction conditions. The process may include steps such as chlorination, nitration, and subsequent reduction to achieve the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(6-Chloropyrazin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloropyrazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
4-(6-Chloropyrazin-2-yl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(6-Chloropyrazin-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(6-Chloropyrazin-2-yl)aniline: Similar structure but with an amine group instead of a carboxylic acid.
4-(6-Chloropyrazin-2-yl)phenol: Contains a hydroxyl group instead of a carboxylic acid.
4-(6-Chloropyrazin-2-yl)benzaldehyde: Features an aldehyde group in place of the carboxylic acid. These compounds share the chloropyrazine moiety but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
4-(6-chloropyrazin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAXENPLOVZDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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